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Executive Summary

ON 146040 represents a significant advancement in targeted cancer therapy as a first-in-class dual
inhibitor that simultaneously targets both PI3K isoforms and BCR-ABL1 kinase. This unique mechanism
of action enables disruption of multiple oncogenic signaling pathways, particularly STAT3 and STATS5,
which are crucial for survival and proliferation in hematologic malignancies. With IC50 values of 14 nM for
PI3Ka and 20 nM for PI3K$, coupled with potent activity against wild-type and mutant BCR-ABL1 (IC50 <
150 nM), ON 146040 demonstrates exceptional potency in biochemical assays and cellular models. This
whitepaper provides a comprehensive technical overview of ON 146040, including its chemical properties,
mechanism of action, experimental protocols, and research applications for scientific professionals

working in oncology drug discovery and development.

Chemical and Physical Properties

ON 146040 (CAS: 1404231-34-0) is a synthetically derived small molecule inhibitor with well-characterized
pharmaceutical properties. The compound exhibits favorable solubility characteristics for experimental

use, particularly in DMSO, making it suitable for a wide range of in vitro assay systems.

Table 1: Basic Chemical Properties of ON 146040
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Property Specification
CAS Number 1404231-34-0
Molecular C24H23N703S
Formula

Molecular 489.55 g/mol

Weight

Chemical Name

Appearance

Solubility

Storage
Conditions

(72)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-
pyrimido[4,5-b][1,4]thiazin-6-one

Purple solid powder

Soluble in DMSO (4.9 mg/mL or 10.01 mM)

Desiccate at -20°C; stable for at least 3 years as powder

The structural configuration of ON 146040 features a Z-isomer geometry around the exocyclic double

bond, which is critical for its biological activity. The molecule incorporates a 4-methylpiperazine moiety

that enhances solubility and bioavailability, along with a nitrophenyl group that contributes to target

binding affinity. Commercial supplies of ON 146040 are available through multiple specialized suppliers

including TargetMol (Catalog No. T12310) and BioCrick, with pricing typically ranging from approximately

$41-460 for 1-5 mg quantities, depending on the supplier and purity [1] [2].

Biochemical Profiling and Target Specificity

ON 146040 demonstrates a unique kinase inhibition profile, simultaneously targeting class I PI3K isoforms

and BCR-ABL1 kinase. This dual inhibitory activity represents a strategic approach to overcoming

compensatory signaling pathways that often limit the efficacy of single-target agents in hematologic

malignancies.

Table 2: Quantitative Inhibitory Profile of ON 146040
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Target IC50 Value Experimental Context Significance

PI3Ka 14 nM In vitro kinase assay Primary target, potent inhibition

PI3Kd 20 nM In vitro kinase assay Primary target, potent inhibition

PI3KPB 3 uM In vitro kinase assay Moderate selectivity

PI3Ky 1uM In vitro kinase assay Moderate selectivity

Abll <150 nM In vitro kinase assay Wild-type and mutants (except
T315I)

Cellular 150-1000 Hematologic tumor cell Broad anticancer activity

Proliferation nM lines

The biochemical profiling reveals that ON 146040 exhibits remarkable selectivity for PI3Ka and PI3K$
isoforms over the  and y isoforms, with approximately 150-200 fold selectivity. This selectivity profile is
particularly advantageous for hematologic malignancies where PI3K§ plays a critical role in B-cell signaling
and survival. Against Abl1 kinase, ON 146040 demonstrates potent activity (IC50 < 150 nM) against wild-
type and most mutant forms, though it notably lacks activity against the T3151 gatekeeper mutation,

which represents a common resistance mechanism in CML treatment [1] [2].

The cellular efficacy of ON 146040 has been demonstrated across a panel of hematologic tumor cells,
including leukemia and myeloma models, with IC50 values ranging from 150 to 1000 nM. This potent anti-
proliferative activity correlates with the compound's ability to downregulate phosphorylation of critical

signaling nodes STAT3 and STATS5, confirming its dual mechanism of action at the cellular level [2].

Mechanism of Action and Signaling Pathways

ON 146040 exerts its antitumor effects through simultaneous inhibition of PI3K and BCR-ABL1 signaling
pathways, resulting in comprehensive suppression of oncogenic signaling networks that drive tumor survival
and proliferation. The compound's unique ability to target these parallel pathways represents a significant

advantage in overcoming the compensatory mechanisms that frequently limit targeted therapy effectiveness.
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Diagram 1: ON 146040 simultaneously inhibits PI3K and BCR-ABL1 signaling pathways, disrupting

downstream survival and proliferation signals in cancer cells.

The PI3BK/AKT/mTOR pathway represents a crucial signaling axis that regulates cell survival, growth, and
metabolism. When activated by growth factors or oncogenic signals, PI3K catalyzes the conversion of PIP2
to PIP3, which recruits AKT to the plasma membrane where it becomes fully activated. AKT then

phosphorylates numerous downstream substrates including mTOR, FOXO transcription factors, and BAD,
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collectively promoting cell survival and proliferation. In BCR-ABL1-positive leukemias, this pathway is
hyperactivated through both direct interaction between BCR-ABL1 and the p85 regulatory subunit of PI3K,
as well as through indirect mechanisms involving adaptor proteins such as GRB2, GAB2, and CRKL [3].

Concurrently, ON 146040 directly targets the BCR-ABL1 tyrosine kinase, the driving oncoprotein in
Philadelphia chromosome-positive leukemias. BCR-ABL1 constitutively activates multiple downstream
signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and MYC, leading to uncontrolled
proliferation and suppressed apoptosis. The ability of ON 146040 to inhibit both wild-type and mutant forms
of BCR-ABL1 (with the exception of T315I) positions it as a valuable tool for addressing resistance to

earlier-generation TKIs [2].

The convergence of ON 146040's inhibitory activity on STAT3 and STAT5 signaling represents a
particularly important aspect of its mechanism. Both transcription factors are directly phosphorylated by
BCR-ABL1 and are also regulated downstream of PI3K signaling, creating a synergistic inhibitory effect that
effectively disrupts the transcriptional programs driving leukemogenesis. This dual pathway inhibition
results in potent suppression of hematologic tumor cell proliferation and induction of apoptosis, as

demonstrated in multiple cellular models [2].

Research Applications and Experimental Findings

Hematologic Tumor Models

ON 146040 has demonstrated significant efficacy across a range of hematologic malignancy models,
particularly in contexts where simultaneous inhibition of PI3K and BCR-ABL1 signaling provides
therapeutic advantage. In comprehensive in vitro testing, the compound exhibited potent cytotoxic activity
against leukemia and myeloma cell lines, with IC50 values typically ranging between 150-1000 nM. This
broad activity profile reflects the importance of both targeted pathways in hematologic tumor survival and
proliferation. Treatment with ON 146040 resulted in marked downregulation of phosphorylated STAT3
and STATS5, confirming the compound's ability to effectively disrupt these critical signaling nodes in tumor
cells. This effect is particularly significant given the established role of STAT activation in promoting cell

cycle progression and preventing apoptosis in hematologic malignancies [2].
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The dual targeting approach embodied by ON 146040 addresses a common limitation of single-pathway
inhibition, where compensatory activation of parallel signaling pathways often leads to treatment resistance.
By simultaneously targeting both PI3K and BCR-ABL1, ON 146040 produces a more comprehensive
suppression of oncogenic signaling, resulting in enhanced antitumor effects compared to selective inhibitors
of either pathway alone. This strategic approach is especially relevant for advanced-phase CML and Ph+
ALL, where multiple signaling pathways are often co-opted to drive disease progression and treatment

resistance [2] [3].

Investigation of Resistance Mechanisms

Research with ON 146040 has contributed significantly to understanding resistance mechanisms in targeted
cancer therapy. The compound's lack of activity against the T3151 BCR-ABL1 mutant highlights the
continued challenge posed by this gatekeeper mutation, which introduces a steric hindrance that prevents
effective binding of many ATP-competitive inhibitors. This limitation has motivated the development of

alternative therapeutic strategies, including allosteric inhibitors and combination approaches [2].

Recent studies have elucidated various BCR-ABL1-independent resistance mechanisms that may be
addressed by ON 146040's dual targeting capability. These include upregulation of alternative survival
pathways such as FLT3 signaling, which has been identified in approximately 50% of blast phase CML
cases. Additionally, overexpression of drug efflux transporters like P-glycoprotein (P-gp) represents another
significant resistance mechanism that reduces intracellular accumulation of many kinase inhibitors. The
structural features of ON 146040 may offer advantages in this context, as recent research has demonstrated
that strategic modification of molecular dipole moments and pKa values can minimize recognition by efflux

transporters, potentially improving intracellular drug concentrations [4] [5].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

The biochemical profiling of ON 146040 against various kinase targets employs standardized in vitro kinase

assays that quantify compound potency and selectivity.
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Materials and Reagents:

¢ Purified kinase domains (PI3K isoforms, Abl1 variants)

e Appropriate substrate proteins or peptides

e ATP solution (with [y-32P]-ATP for radiometric assays or ATP with detection antibodies for luminescent
assays)

e Reaction buffers optimized for each kinase

e ON 146040 dissolved in DMSO to create concentration series

e Reference controls (staurosporine or known selective inhibitors)

Experimental Procedure:

¢ Prepare serial dilutions of ON 146040 in DMSO, typically spanning 0.1 nM to 10 uM concentrations

e Combine kinase, substrate, and ATP in appropriate reaction buffer

¢ Initiate reactions by adding ATP and incubate at 30°C for 60 minutes

e Terminate reactions using appropriate method (acid solution for radiometric assays, developing
solution for luminescent assays)

¢ Quantify phosphorylation levels using scintillation counting (radiometric) or luminescence detection

e Calculate percentage inhibition relative to DMSO controls for each concentration

e Generate dose-response curves and determine IC50 values using nonlinear regression analysis

Technical Notes:

e Maintain DMSO concentration constant (<1%) across all samples

¢ Include reference inhibitors as assay controls

e Perform experiments in triplicate to ensure statistical reliability

e [For Abll mutant profiling, utilize purified kinase domains containing specific mutations
e Z'-factor calculations should confirm robust assay performance [1] [2]

Cellular Proliferation and Viability Assessment

Evaluation of ON 146040's effects on tumor cell proliferation employs standardized viability assays that

quantify compound efficacy in cellular models.

Cell Culture Preparation:

¢ Utilize hematologic tumor cell lines (e.g., K562, SUP-B15, BV-173) or primary patient-derived cells
e Culture cells in appropriate media (RPMI-1640 for most suspension hematopoietic cells)
e Maintain cells in logarithmic growth phase at 37°C with 5% CO:z
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MTT/XTT Assay Protocol:

e Seed cells in 96-well plates at optimized densities (typically 5,000-15,000 cells/well)
e After 24 hours, add ON 146040 in concentration series (0-10 pM)

¢ Incubate for 72 hours to allow compound treatment effects

e Add MTT (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C

¢ Dissolve formazan crystals with DMSO or acidified SDS solution

e Measure absorbance at 570 nm with reference wavelength at 630 nm

e Calculate percentage viability relative to untreated controls

e Determine IC50 values using four-parameter logistic curve fitting

Alternative Metabolic Assays:

e ATP-based luminescence assays (CellTiter-Glo) for enhanced sensitivity
e Resazurin reduction assays for continuous monitoring of viability
e Trypan blue exclusion for direct cell counting and viability assessment

Additional Endpoint Analyses:

e Cell cycle analysis via propidium iodide staining and flow cytometry
e Apoptosis detection using Annexin V/propidium iodide staining
e Clonogenic assays in methylcellulose for progenitor cell function [6] [2]

Western Blot Analysis of Signaling Pathways

Assessment of ON 146040's effects on downstream signaling pathways utilizes Western blotting to detect

changes in phosphorylation status of key signaling proteins.

Sample Preparation:

e Treat cells with ON 146040 at relevant concentrations (IC50, 2xIC50, 5xIC50) for 2-24 hours
e Include DMSO-only treated controls and positive inhibition controls

e Harvest cells by centrifugation and wash with ice-cold PBS

e Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors

¢ Quantify protein concentration using BCA or Bradford assay

e Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes

Electrophoresis and Blotting:

e Separate proteins (20-40 pg per lane) by SDS-PAGE (8-12% gels)
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e Transfer to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems
e Block membranes with 5% BSA or non-fat milk in TBST for 1 hour
¢ Incubate with primary antibodies overnight at 4°C

Primary Antibodies (Cell Signaling Technologies):

e Phospho-STAT3 (Tyr705) (#9145)
e Total STAT3 (#4904)

e Phospho-STATS5 (Tyr694) (#9351)
o Total STAT5 (#9363)

e Phospho-CRKL (Tyr207) (#3181)
o Total CRKL (#3182)

e Phospho-AKT (Ser473) (#4060)

o Total AKT (#4691)

e [3-actin (#3700) as loading control

Detection and Analysis:

¢ Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
e Develop using enhanced chemiluminescence substrate

¢ Image with digital imaging system for quantitative analysis

¢ Normalize phospho-protein signals to total protein and loading controls

e Perform densitometric analysis using ImageJ or similar software [2] [7]

Experimental Assessment Workflow

Biochemical Profiling Cellular Efficacy Mechanistic Studies
In vitro kinase assays Proliferation & viability assays Western blot, flow cytometry

Key Parameters Measured

Experimental Outcomes
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Diagram 2: Experimental workflow for comprehensive characterization of ON 146040 activity, spanning

biochemical, cellular, and mechanistic studies.

Comparative Analysis with Alternative Inhibitors

The therapeutic landscape for BCR-ABL1-driven leukemias has evolved significantly with the development

of multiple generations of tyrosine kinase inhibitors, each with distinct properties and clinical applications.

Table 3: Comparison of ON 146040 with Other BCR-ABLI1 Inhibitors

Primary T315I o

Compound . Key Features Limitations
Targets Activity

ON 146040 PI3Ko/d, BCR- No Dual pathway inhibition, No T315I activity
ABL1 STAT3/5 suppression

Imatinib BCR-ABL1, No First-generation TKI, Multiple resistance
PDGFR, c-KIT established safety profile mutations

Dasatinib BCR-ABL1, No Second-generation, broader  Pleural effusions,
SRC family mutation coverage myelosuppression

Nilotinib BCR-ABL1 No Second-generation, Cardiovascular toxicity

improved potency

Ponatinib BCR-ABL1, Yes Third-generation, pan- Vascular occlusive
FGFR, VEGFR mutation activity events

Crizotinib ALK, ROS1, Yes Dual ATP-pocket/allosteric Limited ABLZ1 clinical
MET, ABL1 mechanism data

Vamotinib BCR-ABL1 Yes Third-generation, favorable Phase 1, limited clinical

safety data
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Primary T315I L
Compound o Key Features Limitations
Targets Activity
KF1601 BCR-ABL1, Yes Dual inhibitor, addresses Preclinical stage
FLT3 FLT3+ BP-CML

ON 146040 occupies a unique position in this landscape due to its dual targeting capability against both
PI3K and BCR-ABL1. This distinguishes it from conventional TKIs that primarily focus on BCR-ABL1
inhibition alone. While third-generation inhibitors like ponatinib effectively target the T315I mutation, they
are associated with significant toxicity concerns, particularly vascular occlusive events observed in up to

33% of patients [8] [4] [3].

Recent research has explored innovative approaches to address the limitations of current inhibitors.
Crizotinib, FDA-approved for ALK and ROS1-positive NSCLC, has demonstrated unexpected activity
against BCR-ABL1 through a seemingly unique double mechanism of action, binding both the ATP-binding
site and allosterically affecting the myristoylation binding pocket. This dual mechanism enables activity

against the T315I mutation and represents a promising approach for overcoming resistance [6].

Similarly, KF1601 represents another dual-targeting strategy, simultaneously inhibiting BCR-ABL1 and
FLT3, which is activated in approximately 50% of blast phase CML cases. Preclinical studies demonstrate
that KF1601 achieves complete tumor regression in xenograft models while showing a favorable safety

profile compared to ponatinib in thrombo-inflammatory response assessments [4].

The emerging trend toward combination therapies and dual-target inhibitors reflects the growing
recognition that single-target approaches are frequently insufficient for durable disease control, particularly
in advanced-phase leukemias where multiple signaling pathways contribute to disease pathogenesis and

treatment resistance [9].

Conclusion and Research Implications

ON 146040 represents a significant advancement in targeted cancer therapy through its innovative dual
inhibition of PI3K and BCR-ABLI1 signaling pathways. The compound's ability to simultaneously disrupt

these complementary oncogenic pathways positions it as a valuable research tool for investigating signaling
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network interactions in hematologic malignancies and a promising candidate for further therapeutic

development.

The comprehensive suppression of both PI3K/AKT/mTOR and JAK/STAT signaling pathways enables ON
146040 to overcome the compensatory mechanisms that frequently limit the efficacy of single-pathway
inhibitors. This is particularly relevant in advanced-phase leukemias where multiple parallel signaling
pathways are co-opted to drive disease progression and treatment resistance. The demonstrated efficacy
against a broad panel of hematologic tumor cell lines, coupled with its favorable biochemical potency,

supports further investigation of ON 146040 as a potential therapeutic agent.

Future research directions should include combination studies with other targeted agents, particularly
allosteric BCR-ABL1 inhibitors like asciminib, which might address the current limitation of T315I
inactivity. Additionally, investigation of ON 146040 in solid tumor models with coexisting PI3K mutations
and ABL1 activation could expand its potential therapeutic applications. Further optimization of the
compound's pharmaceutical properties, particularly regarding solubility and bioavailability, would facilitate

in vivo efficacy studies and potential clinical translation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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